Cas no 5875-45-6 (Phenol,2,5-bis(1,1-dimethylethyl)-)

Phenol,2,5-bis(1,1-dimethylethyl)-, also known as 2,5-di-tert-butylphenol, is a sterically hindered phenolic compound. Its molecular structure features two tert-butyl groups at the 2 and 5 positions, enhancing its stability and resistance to oxidation. This compound is commonly utilized as an intermediate in organic synthesis and as an antioxidant in industrial applications. The tert-butyl substituents contribute to its low volatility and high thermal stability, making it suitable for use in high-temperature processes. Additionally, its hindered phenolic structure provides effective radical scavenging properties, which are beneficial in polymer stabilization and lubricant formulations. The compound is typically supplied as a white to off-white crystalline solid with high purity.
Phenol,2,5-bis(1,1-dimethylethyl)- structure
5875-45-6 structure
Product Name:Phenol,2,5-bis(1,1-dimethylethyl)-
CAS No:5875-45-6
MF:C14H22O
MW:206.323884487152
MDL:MFCD00233163
CID:372344
PubChem ID:79983
Update Time:2025-10-29

Phenol,2,5-bis(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,5-bis(1,1-dimethylethyl)-
    • 2,5-DI-TERT-BUTYL-PHENOL
    • 2,5-ditert-butylphenol
    • 2,5-bis(1,1-Dimethylethyl)phenol
    • 2,5-Di-tert-butylphenol
    • Phenol, 2,5-di-tert-butyl-
    • 2,5-DI-TERT-BUTYLHYDROXYBENZENE
    • 3,6-di-tert-butylphenol
    • CHEBI:143859
    • NCIOpen2_003366
    • NS00020433
    • AKOS016347308
    • NSC-68767
    • UNII-R9R0A277K1
    • NSC 68767
    • SCHEMBL142987
    • 2,5-di-t-butyl phenol
    • CS-0364969
    • NSC68767
    • R9R0A277K1
    • 5875-45-6
    • KDBZVULQVCUNNA-UHFFFAOYSA-N
    • DTXSID0064046
    • Q27288018
    • CHEMBL1795399
    • AG-672/25002578
    • MFCD00233163
    • Phenol, 2,5-bis(1,1-dimethylethyl)-
    • EINECS 227-543-8
    • DTXCID4042468
    • Phenol, 2,5-di-tert-butyl-(8CI)
    • G78106
    • MDL: MFCD00233163
    • Inchi: 1S/C14H22O/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9,15H,1-6H3
    • InChI Key: KDBZVULQVCUNNA-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 206.16716
  • Monoisotopic Mass: 206.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 4.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
  • LogP: 3.98720

Phenol,2,5-bis(1,1-dimethylethyl)- Security Information

  • Hazardous Material transportation number:UN 3077
  • HazardClass:9
  • PackingGroup:III
  • Packing Group:III

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Phenol,2,5-bis(1,1-dimethylethyl)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5875-45-6)Phenol,2,5-bis(1,1-dimethylethyl)-
Order Number:A905900
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:21
Price ($):178.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:5875-45-6)Phenol,2,5-bis(1,1-dimethylethyl)-
A905900
Purity:99%
Quantity:250mg
Price ($):178.0
Email